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Compound of Interest

Compound Name: Pefloxacin

Cat. No.: B1679150 Get Quote

An In-depth Technical Guide to the Structural and Chemical Synthesis of Pefloxacin

Introduction
Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of

activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action

involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for

DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4][5]

Developed in 1979, Pefloxacin has been utilized for treating various infections, including those

of the genitourinary and gastrointestinal tracts.[1] This technical guide provides a detailed

overview of the structural properties and the primary chemical synthesis pathways of

Pefloxacin, designed for researchers, scientists, and professionals in drug development.

Structural Information
Pefloxacin is chemically named 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core,

substituted with a fluorine atom, an ethyl group, and a methylpiperazinyl moiety, which are

crucial for its antibacterial activity.
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Identifier Value

Molecular Formula C₁₇H₂₀FN₃O₃[6]

Molecular Weight 333.36 g/mol [6]

CAS Number 70458-92-3[1]

PubChem CID 51081[7]

SMILES
CCn1cc(c(=O)c2cc(c(cc21)N3CCN(C)CC3)F)C(

=O)O[6]

InChI

InChI=1S/C17H20FN3O3/c1-3-20-10-

12(17(23)24)16(22)11-8-13(18)15(9-

14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-

2H3,(H,23,24)[6]

Chemical Synthesis Pathways
Two primary synthetic routes for Pefloxacin are well-documented in the literature. The first is a

multi-step synthesis starting from 3-chloro-4-fluoroaniline, and the second is a more direct

conversion from Norfloxacin.

Pathway 1: Synthesis from 3-Chloro-4-fluoroaniline
This classical pathway involves the construction of the quinolone ring system followed by the

introduction of the N-methylpiperazine side chain. The overall process consists of five main

steps.
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Step 1: Condensation

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Step 3: N-Alkylation

Step 4: Saponification Step 5: Nucleophilic Substitution

3-Chloro-4-fluoroaniline

Diethyl 3-chloro-4-
fluoroanilinomethylenemalonate (II)

Heat (125°C)

Diethyl ethoxymethylenemalonate

Heat (125°C)

Ethyl 6-fluoro-7-chloro-4-
hydroxyquinoline-3-carboxylate (III)

Reflux in Dowtherm A

Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-
1,4-dihydroquinoline-3-carboxylate (IV)

Ethyl iodide, K₂CO₃, DMF

1-Ethyl-6-fluoro-7-chloro-4-oxo-
1,4-dihydroquinoline-3-carboxylic acid (V)

Saponification &
Acidification

Pefloxacin (VI)

Heat in Pyridine (100°C)

1-Methylpiperazine

Heat in Pyridine (100°C)

Click to download full resolution via product page

Caption: Multi-step synthesis pathway of Pefloxacin.
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Quantitative Data for Pathway 1
Step Product

Reagents &
Conditions

Yield (%) Reference

1

Diethyl 3-chloro-

4-

fluoroanilinometh

ylenemalonate

(II)

3-chloro-4-

fluoroaniline,

Diethyl

ethoxymethylene

malonate, 125°C

Not Specified [8]

2

Ethyl 6-fluoro-7-

chloro-4-

hydroxyquinoline

-3-carboxylate

(III)

Reflux in

Dowtherm A
Not Specified [8]

3

Ethyl 1-ethyl-6-

fluoro-7-chloro-4-

oxo-1,4-

dihydroquinoline-

3-carboxylate

(IV)

Ethyl iodide,

K₂CO₃, DMF, 80-

90°C, 18h

~64% [9]

4

1-Ethyl-6-fluoro-

7-chloro-4-oxo-

1,4-

dihydroquinoline-

3-carboxylic acid

(V)

Saponification

followed by

acidification

Not Specified [8]

5 Pefloxacin (VI)

1-

Methylpiperazine

, Pyridine, 100°C

Not Specified [8]

Experimental Protocols for Pathway 1
Step 1: Synthesis of Diethyl 3-chloro-4-fluoroanilinomethylenemalonate (II)
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A mixture of 3-chloro-4-fluoroaniline (I) and diethyl ethoxymethylenemalonate (A) is heated

at 125°C.[8]

The reaction proceeds via condensation to yield diethyl 3-chloro-4-

fluoroanilinomethylenemalonate (II).[8]

Step 2: Synthesis of Ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III)

The intermediate (II) undergoes thermal cyclization by refluxing in a high-boiling solvent such

as Dowtherm A.[8]

This Gould-Jacobs reaction forms the quinoline ring system, yielding ethyl 6-fluoro-7-chloro-

4-hydroxyquinoline-3-carboxylate (III).[8]

Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

(IV)

A suspension of ethyl 6-fluoro-7-chloro-4-hydroxyquinoline-3-carboxylate (III) (59.7 g) in

dimethylformamide (DMF) (425 ml) is prepared.[9]

Potassium carbonate (76.6 g) is added, and the mixture is stirred in an oil bath at 80-90°C.[9]

Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours.[9]

The solvent is evaporated, and the residue is dissolved in water and extracted with

dichloromethane.[9]

The organic extract is washed with water, dried, filtered, and evaporated. The resulting solid

is recrystallized from ethanol to yield the N-alkylated product (IV) (38 g).[9]

Step 4: Synthesis of 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (V)

The ethyl ester (IV) is saponified, typically using a base like sodium hydroxide in an aqueous

or alcoholic solution.[8]

Subsequent acidification of the reaction mixture with a suitable acid (e.g., HCl) precipitates

the corresponding carboxylic acid (V).[8]
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Step 5: Synthesis of Pefloxacin (VI)

The carboxylic acid (V) is heated to 100°C with 1-methylpiperazine (B) in pyridine.[8]

This nucleophilic aromatic substitution reaction displaces the chlorine atom at the C-7

position with the 1-methylpiperazine moiety to yield Pefloxacin (VI).[8]

The final product can be salified with methanesulfonic acid to provide Pefloxacin mesylate.

[8]

Pathway 2: Synthesis from Norfloxacin
A more direct and high-yield synthesis of Pefloxacin involves the N-methylation of Norfloxacin,

a structurally related fluoroquinolone. This method is particularly suitable for industrial-scale

production.

Step 1: Methylation (Eschweiler-Clarke Reaction)

Step 2: Salt Formation & Purification

Norfloxacin

Pefloxacin (Intermediate)

Heat

Solid Formaldehyde
+ Formic Acid

Heat

Pefloxacin Mesylate Dihydrate

Salt Formation &
Recrystallization (83% Ethanol)

Methanesulfonic Acid

Salt Formation &
Recrystallization (83% Ethanol)

Click to download full resolution via product page

Caption: Synthesis of Pefloxacin Mesylate from Norfloxacin.
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Quantitative Data for Pathway 2
Step Product

Reagents &
Conditions

Yield (%) Reference

1 & 2

Pefloxacin

Mesylate

Dihydrate

Norfloxacin, solid

formaldehyde,

85% formic acid,

methanesulfonic

acid;

Recrystallization

from 83%

ethanol

up to 93.2% [10]

Experimental Protocol for Pathway 2
Synthesis of Pefloxacin Mesylate from Norfloxacin

Norfloxacin is subjected to a methylation reaction with solid formaldehyde and 85% formic

acid under appropriate temperature conditions. This is a variation of the Eschweiler-Clarke

reaction.[10]

The reaction mixture is heated under reflux for a period, typically ranging from 7 to 12 hours.

[10]

After the methylation is complete, unreacted formic acid and formaldehyde are removed by

distillation under reduced pressure.[10]

Without isolating the intermediate Pefloxacin base, methanesulfonic acid is directly added to

the reaction mixture to form the mesylate salt.[10]

The crude product is then crystallized and recrystallized from an 83% ethanol solution to

yield Pefloxacin mesylate dihydrate.[10]

This streamlined process, which omits the isolation of the intermediate, contributes to a high

overall yield, reaching up to 93.2%.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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